molecular formula C3H9NO3 B14616187 Acetic acid--O-methylhydroxylamine (1/1) CAS No. 58672-06-3

Acetic acid--O-methylhydroxylamine (1/1)

Cat. No.: B14616187
CAS No.: 58672-06-3
M. Wt: 107.11 g/mol
InChI Key: RYUQELPFJLDDEL-UHFFFAOYSA-N
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Description

Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:

(CH3)2CNOCH3+H2O(CH3)2CO+H2NOCH3(CH₃)₂CNOCH₃ + H₂O → (CH₃)₂CO + H₂NOCH₃ (CH3​)2​CNOCH3​+H2​O→(CH3​)2​CO+H2​NOCH3​

Another method involves the methanolysis of hydroxylamine sulfonates:

H2NOSO3+CH3OHH2NOCH3+HSO4H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻ H2​NOSO3−​+CH3​OH→H2​NOCH3​+HSO4−​

These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .

Major Products

The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .

Properties

CAS No.

58672-06-3

Molecular Formula

C3H9NO3

Molecular Weight

107.11 g/mol

IUPAC Name

acetic acid;O-methylhydroxylamine

InChI

InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3

InChI Key

RYUQELPFJLDDEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CON

Origin of Product

United States

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